N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide
Description
N-Allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS: 400074-96-6) is a synthetic organic compound featuring a pyridine core substituted with a 4-chlorobenzyl group, a ketone moiety, and a hydrazinecarbothioamide side chain modified with an allyl group. Its molecular formula is C₁₇H₁₇ClN₄O₂S, with a molecular weight of 376.87 g/mol .
Properties
IUPAC Name |
1-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-2-9-19-17(25)21-20-15(23)14-4-3-10-22(16(14)24)11-12-5-7-13(18)8-6-12/h2-8,10H,1,9,11H2,(H,20,23)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLFCRPATVOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C17H17ClN4O2S
- Molecular Weight : 376.86 g/mol
- CAS Number : 41523803
The compound's biological activity is primarily attributed to its structural components, which include a hydrazinecarbothioamide moiety and a pyridine derivative. These features are known for their roles in various biological interactions, including enzyme inhibition and interaction with cellular receptors.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been evaluated against several cancer cell lines, including:
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. A study conducted using disk diffusion methods reported the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Positive |
| Escherichia coli | 50 | Moderate |
| Candida albicans | 30 | Positive |
This antimicrobial profile indicates potential applications in treating infections caused by resistant strains of bacteria and fungi.
Case Studies and Research Findings
A notable study involved the synthesis of various derivatives of this compound to explore structure-activity relationships (SAR). The findings suggested that modifications to the hydrazine moiety significantly enhanced both antitumor and antimicrobial activities.
Example Case Study
In a comparative analysis of related compounds, the following was noted:
- Compounds with longer alkyl side chains exhibited increased cytotoxicity against cancer cells.
- The presence of halogenated benzyl groups contributed to enhanced binding affinity to target proteins involved in tumor progression.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of hydrazinecarbothioamide exhibit significant activity against a range of bacterial and fungal strains. For instance, studies have demonstrated that similar compounds can outperform traditional antibiotics in inhibiting the growth of resistant strains . The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anticancer Potential
N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide has been investigated for its anticancer properties. Molecular docking studies suggest that it may bind effectively to cancer-related proteins, potentially inhibiting tumor growth . In vitro assays have shown that certain derivatives induce apoptosis in cancer cell lines, indicating a possible pathway for therapeutic development.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of hydrazine derivatives. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential use as a pesticide. Studies indicate that similar hydrazine derivatives can act as effective fungicides and insecticides by disrupting the metabolic processes of pests . Field trials have demonstrated efficacy in controlling crop diseases and enhancing yield.
Herbicide Development
Research into the herbicidal properties of related compounds shows promise for developing new herbicides that target specific weed species without harming crops. The selectivity is attributed to the unique interactions these compounds have with plant metabolism .
Materials Science
Polymer Synthesis
this compound can be utilized in synthesizing novel polymers with specific properties. Its reactive functional groups allow for incorporation into polymer matrices, leading to materials with enhanced mechanical strength and thermal stability .
Nanomaterials Development
The compound's ability to form complexes with metal ions opens avenues for developing nanomaterials. These materials can be engineered for applications in catalysis or as drug delivery systems due to their tunable properties at the nanoscale .
Comparison with Similar Compounds
N-Allyl-2-{[1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinyl]Carbonyl}-1-Hydrazinecarbothioamide
- Molecular Formula : C₁₇H₁₆Cl₂N₄O₂S
- Molecular Weight : 411.3 g/mol
- Key Difference: Replacement of the 4-chlorobenzyl group with a 3,4-dichlorobenzyl substituent increases molecular weight by ~34.4 g/mol and introduces a second chlorine atom. Notably, this analog is listed as discontinued by some suppliers , possibly due to synthesis challenges or unfavorable pharmacokinetics.
N′-[(3Z)-1-(4-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene]Benzohydrazide
- Molecular Formula: Not explicitly stated (estimated C₂₂H₁₇ClN₄O₂).
- Key Difference : Substitution of the pyridine core with an indole ring. This analog exhibits CB2R agonism with an IC₅₀ of 131.1 nM . The indole moiety may confer stronger π-π stacking interactions in receptor binding compared to pyridine.
Modifications to the Hydrazinecarbothioamide Side Chain
N-Diethylaminomethyl-2-Oxo-1,2-Dihydroindole Hydrazinecarbothioamides
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-Yl)-1,2,4-Triazole-3-Thiol Derivatives
- Example : Compounds 6.1–6.10
- Key Difference : Replacement of the hydrazinecarbothioamide with a triazole-thiol scaffold. These derivatives exhibit solubility in organic solvents and aqueous alkali, suggesting divergent physicochemical properties compared to the target compound.
Structural Analogs with Varying Heterocyclic Cores
1-Benzyl-5-[5-(2-Propynylsulfanyl)-1,3,4-Oxadiazol-2-Yl]-2(1H)-Pyridinone
- Molecular Formula : C₁₇H₁₃N₃O₂S
- Molecular Weight : 323.38 g/mol
- Key Difference : Incorporation of a 1,3,4-oxadiazole ring instead of the hydrazinecarbothioamide group. This modification reduces molecular weight and introduces a sulfanyl-propynyl group, which may enhance electrophilic reactivity.
Comparative Data Table
Q & A
Q. What are the optimized synthetic routes for N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide?
- Methodological Answer : The compound can be synthesized via condensation of hydrazinecarbothioamide derivatives with carbonyl intermediates. Key steps include:
- Reacting N-chlorophenyl-2-(pyrrole-2-carbonyl)hydrazinecarbothioamide with sodium hydroxide under controlled heating (60–80°C) to facilitate cyclization.
- Neutralization with dilute acetic acid to precipitate the product, followed by filtration and recrystallization from ethanol or DMSO .
- Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For analogous hydrazinecarbothioamide derivatives:
- Monoclinic crystal systems (e.g., space group P21/c) are common, with unit cell parameters a = 13.7 Å, b = 14.16 Å, c = 8.27 Å, β = 93.15° .
- Hydrogen bonding (e.g., N–H···O and N–H···S interactions) stabilizes the lattice, confirmed via geometric analysis of bond angles (e.g., S1–C9–N3 = 117.66°) .
Q. What solubility and purification challenges arise during synthesis?
- Methodological Answer :
- The compound is insoluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and aqueous alkali due to deprotonation of the thiol group .
- Purification requires recrystallization from ethanol/water mixtures or size-exclusion chromatography to remove unreacted hydrazine precursors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
- Methodological Answer :
- Substituent effects are tested by modifying the 4-chlorobenzyl or allyl groups. For example:
- Introducing electron-withdrawing groups (e.g., nitro) on the benzyl ring improves electrophilicity .
- Replacing the allyl group with bulkier alkyl chains alters steric hindrance, affecting binding to biological targets .
- Activity is validated via in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate substituent position with binding energy .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-validate assays using standardized protocols (e.g., IC50 measurements under fixed pH/temperature).
- Analyze batch-specific impurities via HPLC-MS; trace solvents (e.g., residual DMF) may artificially suppress activity .
- Compare crystallographic data to confirm structural consistency across studies (e.g., bond lengths < 0.01 Å deviation) .
Q. What experimental design principles apply to optimizing reaction yields?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity). For example:
- A Central Composite Design identifies optimal NaOH concentration (0.02–0.04 M) and heating time (1–3 hours) for cyclization .
- Real-time monitoring via FT-IR tracks carbonyl (C=O, ~1700 cm⁻¹) and thiol (–SH, ~2550 cm⁻¹) group consumption .
Q. How is computational modeling integrated with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. For example:
- The 4-chlorobenzyl group lowers LUMO energy (−1.8 eV), enhancing electrophilic character .
- Molecular dynamics simulations (AMBER) model solvation effects, explaining solubility trends in polar solvents .
Physicochemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
